molecular formula C6H13N B042303 N-Methylpiperidine CAS No. 626-67-5

N-Methylpiperidine

Cat. No. B042303
CAS RN: 626-67-5
M. Wt: 99.17 g/mol
InChI Key: PAMIQIKDUOTOBW-UHFFFAOYSA-N
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Description

N-Methylpiperidine is an organic compound belonging to the piperidine family of compounds. It is a colorless liquid with a pungent odor, and is highly soluble in water. This compound is used in a variety of industrial and scientific applications, including as a solvent in organic synthesis, as a reagent in biochemical research, and as a reactant in the production of pharmaceuticals. This compound is also used in the manufacture of polymers, surfactants, and other specialty chemicals.

Scientific Research Applications

  • Liquid-Liquid Separation and Excess Molar Volumes : N-methylpiperidine is studied for liquid-liquid separation and excess molar volumes in binary systems like this compound-water and 2-methylpiperidine-water (Coulier et al., 2010).

  • Reaction with Singlet Oxygen : It is used in researching the reaction of 1O2 with tertiary aliphatic amines, where steric effects are more important than electronic effects in the reaction rate (Baciocchi et al., 2006).

  • Liquid-Liquid Phase Separation in Amine-H2O-CO2 Systems : This compound is involved in studying liquid-liquid phase separation in amine-H2O-CO2 systems (Coulier et al., 2017).

  • Intercalation Reactions : this compound is used in studying intercalation reactions, resulting in new phases with the composition Π2-Hf(HPO4)amineH2O (Barcina et al., 1998).

  • Zero-Point Energy Contributions : The compound's CEIE of 61 cal/mol per deuterium is utilized for studying zero-point energy contributions associated with C-H stretching frequencies (Forsyth & Hanley, 1987).

  • NMR Spectroscopy for Carbamate Formation : NMR spectroscopy helps investigate the speciation of 2-methylpiperidine in aqueous solutions and determine the formation constants of the carbamate (Mcgregor et al., 2018).

  • Conformational Energy Studies : Its conformational energy, higher than earlier estimates, supports its use in scientific research on molecular dynamics (Crowley et al., 1977).

  • Alkaloid in Sedum Sarmentosum Bunge : Found as an alkaloid in Sedum sarmentosum Bunge, this compound's isomers can be used for synthesis and chemical correlation (Beyerman et al., 2010).

  • Efficient Fmoc Group Removal in SPPS-Fmoc/tBu : A diluted solution (2.5%) allows for efficient Fmoc group removal in SPPS-Fmoc/tBu, facilitating the synthesis of peptides with high purity and good yield (Rodríguez et al., 2019).

  • Stability in Electrochemical Applications : this compound shows promise for electrochemical applications due to its stability and high-voltage ionic liquid properties (Savilov et al., 2016).

Safety and Hazards

N-Methylpiperidine is considered hazardous. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage . It is also highly flammable, and its vapors may be ignited by a spark, a hot surface, or an ember .

Future Directions

N-Methylpiperidine and its derivatives have significant potential in the field of drug discovery . More than 7000 piperidine-related papers were published during the last five years, indicating the importance of developing fast and cost-effective methods for the synthesis of substituted piperidines . Future research will likely focus on exploring the precise role of this compound in various chemical reactions and its potential applications in the pharmaceutical industry .

properties

IUPAC Name

1-methylpiperidine
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InChI

InChI=1S/C6H13N/c1-7-5-3-2-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMIQIKDUOTOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13N
Record name 1-METHYLPIPERIDINE
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Related CAS

17874-59-8 (hydrochloride)
Record name N-Methylpiperidine
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DSSTOX Substance ID

DTXSID8060822
Record name Piperidine, 1-methyl-
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Molecular Weight

99.17 g/mol
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Physical Description

1-methylpiperidine appears as a colorless liquid with the odor of pepper. May irritate skin and eyes. Vapors heavier than air. Used as a solvent and to make other chemicals.
Record name 1-METHYLPIPERIDINE
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CAS RN

626-67-5
Record name 1-METHYLPIPERIDINE
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Synthesis routes and methods

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Name
Z-(L)-Pro-(L)-AlaOH
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Q & A

ANone: The molecular formula of N-Methylpiperidine is C6H13N, and its molecular weight is 99.17 g/mol.

A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, low-resolution electron impact mass spectrometry was employed to analyze this compound glycolates, providing insights into their fragmentation patterns and rearrangements. [] Nuclear Quadrupole Resonance (NQR) of Nitrogen-14 was also utilized to identify two crystal modifications of this compound. []

ANone: Activation of M3 muscarinic receptors, the primary target of many this compound derivatives in these studies, leads to various physiological responses depending on the tissue. For example:

  • Smooth muscle contraction: In the bladder, M3 activation leads to detrusor muscle contraction. [] In the colon, it induces chloride secretion and thus fluid secretion. []
  • Glandular secretion: In the pancreas, M3 activation stimulates fluid secretion. []
  • Vasodilation: In some vascular beds, like the coronary arteries of guinea pigs, M3 activation leads to vasodilation through nitric oxide release. []

A: Research indicates that low-density polyethylene (LDPE)-based radiation-grafted anion-exchange membranes (RG-AEM) incorporating this compound as a head-group exhibit promising performance in alkaline fuel cells. [] They demonstrate low in-situ resistances, high power outputs, and reasonably high alkali stabilities.

A: Yes, this compound can act as a base catalyst in certain organic reactions. For example, it can be used in the derivatization of fatty acids with (chloro)alkyl chloroformates for gas chromatography analysis. [] It's particularly effective in aqueous media containing up to 40% water.

A: Yes, this compound has demonstrated utility in the C4-selective sulfonylation of pyridine. Acting as a base, it enables regioselective control during the addition of a sulfinic acid salt to a pyridine activated by triflic anhydride. This method provides a streamlined approach for synthesizing valuable C4-sulfonylated pyridines. []

A: Yes, computational chemistry has been utilized in the study of this compound. For example, researchers have used semiempirical geometry optimizations to characterize four different conformers of this compound betaine in the gas phase and estimate their proton affinities (PA). These PA values were found to correlate linearly with aqueous pKa values, providing insight into the relationship between gas-phase basicity and aqueous-phase acidity. []

ANone: While this compound itself doesn't show significant biological activity in the studied contexts, its derivatives exhibit a range of activities depending on the nature and position of substituents.

  • Muscarinic receptor activity: The addition of a 4-diphenylacetoxy group to this compound methiodide creates 4-DAMP, a potent M3 muscarinic receptor antagonist. [, , , , , , , ] The position and type of this bulky substituent are crucial for its antagonist activity.
  • Brain penetration: Introducing lipophilic tertiary amines, like this compound, to cyclopentadienyl technetium-99m tricarbonyl enhances brain uptake, making them potentially useful as brain imaging agents. [] This highlights the importance of lipophilicity for crossing the blood-brain barrier.

ANone: Several in vitro models, primarily using isolated tissues and cells, have been employed to investigate the effects of this compound derivatives. These include:

  • Isolated tissue preparations:
    • Rat aorta: To study the effects of fentanyl on acetylcholine-induced vasorelaxation. []
    • Rabbit ear artery and bovine coronary artery: To characterize vascular muscarinic receptors. []
    • Guinea pig colon: To investigate the role of cholinergic receptors in chloride secretion. []
    • Rabbit intrapulmonary arteries: To characterize muscarinic receptor subtypes mediating acetylcholine-induced contraction and relaxation. []
    • Rat urinary bladder: To analyze muscarinic receptor subtypes involved in acetylcholine release and smooth muscle contraction. []
    • Rat stomach: To study cholinergic M2 muscarinic receptor-mediated inhibition of noradrenaline release. []
  • Cell cultures:
    • SK-N-SH human neuroblastoma cells: To investigate the opposing actions of alpha 2-adrenergic and muscarinic cholinergic receptors on cyclic AMP levels. []
    • Fetal rat intestinal cells (FRIC): To study the role of muscarinic receptors in the control of glucagon-like peptide-1 (GLP-1) secretion. []
    • Bovine tracheal smooth muscle cells: To determine the effects of (S)-albuterol on intracellular Ca2+ concentration. []
    • Porcine duodenal acinar cells: To investigate the effects of acetylcholine on intracellular Ca2+ concentration and membrane currents. []

ANone: Yes, several animal models have been utilized in the research of this compound derivatives. For example:

  • Rat model of arrhythmia: This model, induced by aconitine, was used to study the antiarrhythmic effects of choline potentially mediated by cardiac M3 receptors. []
  • Guinea pig model of arrhythmia: This model, induced by ouabain, was also used to evaluate the antiarrhythmic effects of choline, suggesting a potential role for M3 receptor activation in improving calcium handling within cardiac cells. []

ANone: Researchers employ various analytical techniques to characterize and quantify this compound and its derivatives. Some of the commonly used methods include:

  • Gas liquid chromatography (GLC): This technique is used for separating and analyzing volatile compounds like this compound and its derivatives. []
  • Mass spectrometry (MS): Often coupled with GLC, MS helps identify and quantify compounds based on their mass-to-charge ratio. Researchers have used low-resolution electron impact mass spectrometry to study the fragmentation patterns of this compound glycolates. []
  • Nuclear Quadrupole Resonance (NQR): This technique is sensitive to the electronic environment of quadrupolar nuclei like Nitrogen-14, providing insights into molecular structure and dynamics. Researchers utilized 14N NQR to identify different crystal modifications of this compound. []
  • Dynamic NMR spectroscopy: This technique is valuable for studying conformational equilibria and dynamics of molecules in solution. It was used to investigate the effect of 1-adamantyl and 2-adamantyl substituents on the conformations of this compound. []
  • Muscarinic receptor antagonists: While 4-DAMP is a potent M3 antagonist, other antagonists with varying selectivity profiles, such as pirenzepine (M1 selective) and methoctramine (M2 selective), are available. [, , , , , , ] The choice depends on the desired specificity and target tissue.

ANone: The study of this compound and its derivatives exemplifies the power of cross-disciplinary research. For instance:

  • Chemistry and Pharmacology: Combining organic synthesis with pharmacological assays has enabled the development and characterization of this compound derivatives with specific activities, such as the M3 muscarinic antagonist 4-DAMP. [, , , , , , , ]
  • Chemistry and Materials Science: Incorporating this compound as a functional group in polymers has led to the development of advanced materials like anion-exchange membranes for fuel cell applications. []
  • Computational Chemistry and Medicinal Chemistry: Using computational methods like semiempirical calculations and molecular modeling, in conjunction with experimental data, has allowed researchers to predict and understand the properties and behavior of this compound derivatives. []

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